1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorosulfonyl and carbamate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the chlorosulfonyl group via substitution reactions.
Carbamate Formation: Formation of the carbamate group through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as substituted piperidines and piperidinones.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups, such as sulfonamides and sulfonic acids.
Uniqueness
1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research and industrial applications .
Properties
CAS No. |
1429056-42-7 |
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Molecular Formula |
C13H19ClN2O8S2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N-(4-chlorosulfonylphenyl)carbamate;sulfuric acid |
InChI |
InChI=1S/C13H17ClN2O4S.H2O4S/c1-16-8-6-11(7-9-16)20-13(17)15-10-2-4-12(5-3-10)21(14,18)19;1-5(2,3)4/h2-5,11H,6-9H2,1H3,(H,15,17);(H2,1,2,3,4) |
InChI Key |
PJEMBBQYHSUKEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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